(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
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Overview
Description
The compound (4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule that features a combination of pyrimidine, piperidine, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrimidine and benzimidazole derivatives, followed by their coupling through appropriate linkers.
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Step 1: Synthesis of Pyrimidine Derivative
- Starting material: 2-chloropyrimidine
- Reaction: Nucleophilic substitution with piperidine to form 4-(pyrimidin-2-yloxy)piperidine
- Conditions: Reflux in anhydrous solvent (e.g., acetonitrile) with a base (e.g., potassium carbonate)
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Step 2: Synthesis of Benzimidazole Derivative
- Starting material: o-phenylenediamine
- Reaction: Cyclization with formic acid to form 4,5,6,7-tetrahydro-1H-benzo[d]imidazole
- Conditions: Heating under reflux
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Step 3: Coupling Reaction
- Reactants: 4-(pyrimidin-2-yloxy)piperidine and 4,5,6,7-tetrahydro-1H-benzo[d]imidazole
- Reaction: Formation of the methanone linkage
- Conditions: Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst (e.g., DMAP - 4-dimethylaminopyridine)
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced methanone derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: Used in the design of molecular probes for studying biological processes.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific pathways.
Therapeutic Agents: Investigation of its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry
Chemical Synthesis: Utilized in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone: shares structural similarities with other compounds containing pyrimidine, piperidine, and benzimidazole moieties.
Examples: Pyrimidine-based inhibitors, piperidine-containing drugs, benzimidazole derivatives.
Uniqueness
Structural Complexity: The combination of three distinct moieties in a single molecule.
Specificity: Unique binding properties to molecular targets, offering
Biological Activity
The compound (4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O with a molecular weight of approximately 398.5 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a benzo[d]imidazole component, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C21H26N4O |
Molecular Weight | 398.5 g/mol |
CAS Number | 2034617-45-1 |
Anticancer Activity
Research indicates that compounds containing benzo[d]imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the NF-kB pathway, which is crucial for cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of benzo[d]imidazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in LPS-stimulated macrophages. One study reported an IC50 value of 0.86 μM for NO production inhibition, indicating potent anti-inflammatory activity .
Enzyme Inhibition
Enzyme inhibition studies have shown that piperidine derivatives exhibit significant activity against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .
Antibacterial Activity
The antibacterial potential of related compounds has been explored, revealing moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of functional groups in the piperidine structure enhances this activity, making these compounds promising candidates for antibiotic development .
Study 1: Anti-inflammatory Activity Evaluation
In a study focused on synthesizing benzo[d]imidazole derivatives, researchers identified several compounds with potent anti-inflammatory effects. The most active compound exhibited an IC50 value significantly lower than standard anti-inflammatory drugs like ibuprofen when tested in vivo on xylene-induced ear edema models .
Study 2: Anticancer Screening
Another study involved testing a series of piperidine derivatives for anticancer activity against various human cancer cell lines. Results indicated that certain modifications to the benzo[d]imidazole structure enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug design .
Properties
IUPAC Name |
(4-pyrimidin-2-yloxypiperidin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(12-2-3-14-15(10-12)21-11-20-14)22-8-4-13(5-9-22)24-17-18-6-1-7-19-17/h1,6-7,11-13H,2-5,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWNJSCHXZZTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC(CC3)OC4=NC=CC=N4)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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